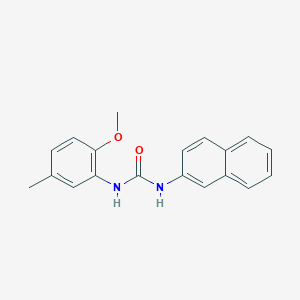
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea, also known as MNMU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a useful tool for investigating the role of PKC in various cellular processes.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been used extensively in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the activation of PKC by phorbol esters, which makes it a useful tool for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been used to investigate the role of PKC in cancer, inflammation, and neurodegenerative diseases.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a key role in signal transduction pathways. PKC is activated by various stimuli, including phorbol esters, diacylglycerol, and calcium ions. Once activated, PKC phosphorylates a variety of target proteins, which can lead to changes in cellular processes such as gene expression, cell proliferation, and apoptosis. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea inhibits the activation of PKC by binding to the ATP-binding site of the enzyme.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can lead to decreased cell proliferation and increased apoptosis in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has also been shown to reduce inflammation by inhibiting the activation of PKC in immune cells. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects by inhibiting the activation of PKC in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea has several advantages as a tool for scientific research. It is a potent and specific inhibitor of PKC, which makes it useful for studying the downstream effects of PKC activation. N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea is also relatively stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea does have some limitations. It is not selective for specific isoforms of PKC, which can make it difficult to study the role of individual isoforms in cellular processes. In addition, N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea can have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. One area of interest is the development of more selective inhibitors of PKC that can be used to study the role of individual isoforms in cellular processes. Another area of interest is the use of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors as potential therapeutics for cancer, inflammation, and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PKC inhibition by N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea and other PKC inhibitors.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea involves several steps. First, 2-naphthylamine is reacted with phosgene to produce 2-naphthyl isocyanate. Next, 2-methoxy-5-methylphenylamine is reacted with the isocyanate to produce N-(2-methoxy-5-methylphenyl)-N'-2-naphthylurea. The final product is purified by recrystallization.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-10-18(23-2)17(11-13)21-19(22)20-16-9-8-14-5-3-4-6-15(14)12-16/h3-12H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDCFDZNCDHOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)
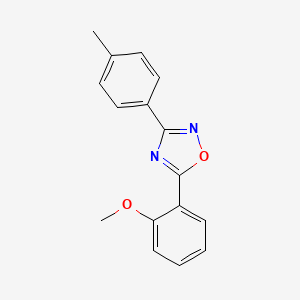
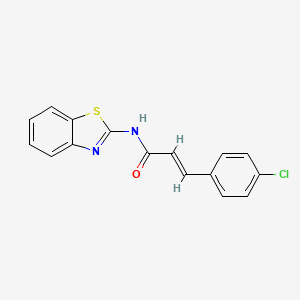
![N-{4-[amino(hydroxyimino)methyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5747442.png)

![5-methyl-2-phenyl-4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5747454.png)
![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)
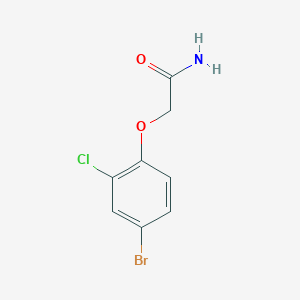
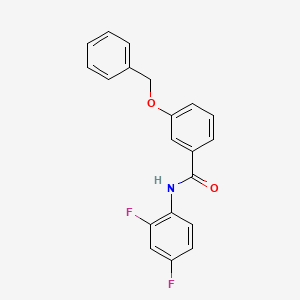
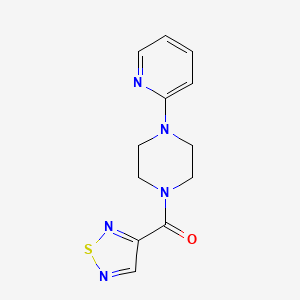
![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)